molecular formula C18H17N3O2S B601864 Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 1533519-85-5

Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B601864
CAS No.: 1533519-85-5
M. Wt: 339.42
InChI Key:
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Description

Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that features a triazole ring, a naphthalene moiety, and a cyclopropyl group

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Pharmaceuticals: Due to its triazole ring, the compound is investigated for its potential as an antifungal, antibacterial, or anticancer agent.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Agrochemicals: The compound’s structure suggests potential use in the development of new pesticides or herbicides.

    Polymer Science: It may be used in the synthesis of polymers with specific properties for industrial applications.

Future Directions

The future directions for the use of this compound could involve further exploration of its applications within the pharmaceutical industry .

Mechanism of Action

Target of Action

The primary targets of Lesinurad Impurity 11 are the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These transporters play a crucial role in the reabsorption of uric acid from the renal tubules .

Mode of Action

Lesinurad Impurity 11 inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . By inhibiting URAT1, Lesinurad Impurity 11 increases the excretion of uric acid . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia . Inhibition of OAT4 also contributes to the increased excretion of uric acid .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad Impurity 11 affects the uric acid reabsorption pathway . This leads to an increase in the urinary excretion of uric acid and a reduction in serum uric acid levels .

Pharmacokinetics

Following single doses of Lesinurad Impurity 11, absorption is rapid and exposure increases in a dose-proportional manner . Following multiple daily doses, there is no apparent accumulation of Lesinurad Impurity 11 . Urinary excretion of unchanged Lesinurad Impurity 11 is generally between 30% and 40% of the dose . Increases in urinary excretion of uric acid and reductions in serum uric acid correlate with the dose .

Result of Action

The result of Lesinurad Impurity 11’s action is a reduction in serum uric acid levels . Following 400 mg daily dosing, serum uric acid reduction was 35% at 24 hours post-dose . This supports daily dosing of Lesinurad Impurity 11 .

Biochemical Analysis

Biochemical Properties

It’s possible that it interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported .

Cellular Effects

Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, has not been documented .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been reported .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been documented .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, have not been reported .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been documented .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, have not been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene ring is introduced via a nucleophilic substitution reaction, where a naphthalene derivative reacts with the triazole intermediate.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane or similar reagents.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Use of Continuous Flow Reactors: To improve reaction efficiency and safety.

    Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification Techniques: Including crystallization, distillation, and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ester group, leading to the formation of alcohols or amines.

    Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Including halogens, nitrating agents, and sulfonating agents for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Functionalized Naphthalenes: From substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Lesinurad: A similar compound with a triazole ring and naphthalene moiety, used as a uric acid transporter inhibitor.

    Fluconazole: Another triazole-containing compound, widely used as an antifungal agent.

Uniqueness

    Structural Features: The presence of the cyclopropyl group and the specific substitution pattern on the naphthalene ring make Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate unique.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

methyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-17(22)10-24-18-20-19-11-21(18)16-9-8-13(12-6-7-12)14-4-2-3-5-15(14)16/h2-5,8-9,11-12H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTUIISAXUDHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=CN1C2=CC=C(C3=CC=CC=C32)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120172
Record name Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533519-85-5
Record name Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1533519-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio) acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1533519855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl {[4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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